2-(4-Bromophenyl)triphenylene
Overview
Description
“2-(4-Bromophenyl)triphenylene” is an organic compound with the molecular formula C24H15Br . It belongs to the product group of semiconductors .
Molecular Structure Analysis
The molecular structure of “this compound” involves a bromophenyl group attached to a triphenylene group . The exact structure would require more specific information or a detailed spectroscopic analysis.
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . Its molecular weight is 383.29 g/mol . More specific physical and chemical properties would require experimental determination or additional data.
Scientific Research Applications
Aggregation-Induced Emission and Explosive Detection
Hyperbranched conjugated poly(tetraphenylethene) polymers demonstrate a novel phenomenon of aggregation-induced or enhanced emission, which can be significantly quenched by picric acid, suggesting their potential as efficient fluorescent chemosensors for explosives detection (Hu et al., 2012).
Enhanced Hole-Transporting Properties
The synthesis of new aggregation-induced emission (AIE) luminogens by attaching triphenylamine (TPA) to the tetraphenylethene (TPE) core has been shown to enhance hole-transporting properties, making these compounds promising for applications in organic electronics (Liu et al., 2011).
Liquid-Crystalline Properties
Research has led to the synthesis of 2,7-difunctional tetra(alkoxy)triphenylene and its conversion to extended hybrid mesogenic compounds, revealing their capability to exhibit columnar hexagonal mesophases, relevant for advanced liquid-crystalline material applications (Zelcer et al., 2013).
Photovoltaic and Electronic Applications
Innovative triphenylene derivatives have been synthesized, displaying unique properties such as deep-blue aggregation-induced emission (AIE) suitable for non-doped organic light-emitting diodes (OLEDs), indicating their utility in enhancing the performance of photovoltaic devices and electronic displays (Huang et al., 2014).
Synthesis and Chemical Reactivity
Studies have explored novel pathways for the synthesis of triphenylene derivatives through palladium-catalyzed coupling and C-H activation, offering efficient methods for producing a wide variety of functionalized triphenylene compounds for material science and other applications (Wu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)triphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVNIHRVSDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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